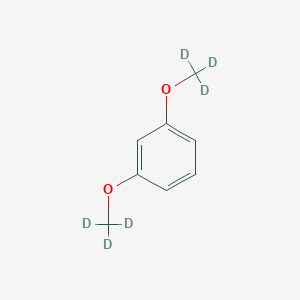

1,3-Dimethoxybenzene-d6

Description

Significance of Stable Isotope Labeling in Chemical and Biological Systems

Stable isotope labeling is a powerful technique for tracing the fate of molecules in biological and chemical processes. medchemexpress.com By introducing atoms with a different mass but identical chemical properties, scientists can follow the transformation of a labeled compound through intricate reaction pathways. lgcstandards.com This has been particularly impactful in metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. cdnisotopes.com The use of stable isotopes allows for the precise quantification of metabolic fluxes, providing a deeper understanding of cellular metabolism and its response to various stimuli or diseases. prepchem.com

In chemical synthesis and reaction mechanism studies, stable isotope labeling helps to elucidate the step-by-step transformation of reactants into products. The incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides a clear marker to track bond formations and breakages. invivochem.com

Role of Deuterium as a Mechanistic and Analytical Probe

Deuterium (D or ²H), a stable isotope of hydrogen, is a particularly valuable tool in scientific research for several reasons. Its mass is approximately twice that of protium (B1232500) (¹H), the most common hydrogen isotope. This significant mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a hydrogen atom at a bond-breaking site is replaced with deuterium. cymitquimica.com By measuring the KIE, chemists can gain insights into the transition state of a reaction, which is the highest-energy point along the reaction coordinate, and determine which bonds are broken in the rate-determining step. hbni.ac.inrsc.org

Furthermore, the distinct mass of deuterium makes it an excellent label for analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.com In mass spectrometry, the mass difference allows for the clear differentiation between a labeled and an unlabeled compound, which is the basis for its use as an internal standard for accurate quantification. scioninstruments.com In NMR spectroscopy, while deuterium is not directly observed in standard proton NMR, its presence influences the signals of neighboring protons, and it can be detected directly in deuterium NMR experiments. lcms.cz This allows for detailed structural characterization and the study of molecular interactions. chemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of deuterated compounds, providing detailed information at the atomic level. Different NMR experiments offer unique insights into the structure and properties of 1,3-Dimethoxy-D6-benzene.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful method used to directly observe the deuterium nuclei within a molecule. Unlike protons, deuterium has a nuclear spin of I=1, making it a quadrupolar nucleus. This property makes ²H NMR highly sensitive to the local electronic environment and molecular motion.

In the analysis of 1,3-Dimethoxy-D6-benzene, a ²H NMR spectrum would exhibit a resonance signal corresponding to the deuterium atoms on the aromatic ring. The chemical shift of this signal provides confirmation that the deuterium is attached to the benzene (B151609) ring. More importantly, the relaxation times and quadrupolar coupling constants derived from ²H NMR can provide detailed information about the dynamics of the benzene ring, such as its rotational correlation times in solution. This technique is particularly valuable for studying molecular interactions and the anisotropic nature of molecular tumbling.

While 1,3-Dimethoxy-D6-benzene is extensively deuterated at the aromatic positions, Proton (¹H) NMR spectroscopy remains crucial for determining the degree of deuteration and for identifying any residual, non-deuterated sites. The isotopic purity, or deuterium content, is a critical quality parameter. rsc.org

In a typical ¹H NMR spectrum of 1,3-Dimethoxy-D6-benzene, the most prominent signal would be a singlet corresponding to the six protons of the two methoxy (B1213986) groups (-OCH₃). The aromatic region of the spectrum is used to quantify the deuterium incorporation. Small residual signals from any C-H bonds on the benzene ring would appear in this region (typically between 6.0 and 7.5 ppm). By integrating these residual proton signals and comparing them to the integral of the methoxy signal or a known internal standard, the percentage of deuterium incorporation can be accurately calculated. sci-hub.se For instance, if 1,3,5-trimethoxybenzene (B48636) is used as an internal standard, the yield and D-incorporation can be precisely determined. sci-hub.se

| Proton (¹H) Environment | Expected Chemical Shift (δ) in Non-Deuterated 1,3-Dimethoxybenzene (B93181) (ppm) | Expected Observation in 1,3-Dimethoxy-D6-benzene |

| Methoxy Protons (-OCH₃) | ~3.74 | Sharp singlet, integrating to 6H. Serves as an internal reference. |

| Aromatic Proton (H-2) | ~6.50 | Signal should be absent or have very low intensity, indicating successful deuteration. |

| Aromatic Proton (H-4/H-6) | ~6.44 | Signals should be absent or have very low intensity, indicating successful deuteration. |

| Aromatic Proton (H-5) | ~7.15 | Signal should be absent or have very low intensity, indicating successful deuteration. |

Data based on typical values for 1,3-dimethoxybenzene in CDCl₃. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. When analyzing 1,3-Dimethoxy-D6-benzene, ¹³C NMR confirms the carbon framework and reveals the effects of deuterium substitution.

The key features observed in the ¹³C NMR spectrum are:

Isotope-Induced Shift: Carbon atoms directly bonded to deuterium (C-D) typically resonate at a slightly upfield (lower ppm) chemical shift compared to their C-H counterparts. This "isotope effect" is a clear indicator of successful deuteration.

C-D Coupling: The coupling between the carbon-13 nucleus and the spin-1 deuterium nucleus causes the signals for the deuterated carbons to appear as multiplets. A carbon atom bonded to a single deuterium (C-D) will typically appear as a triplet in the proton-decoupled ¹³C NMR spectrum.

Signal Attenuation: Due to the quadrupolar relaxation of deuterium, the signals for deuterated carbons are often broader and less intense than those of protonated carbons.

The methoxy carbon signal would remain a sharp singlet, providing a useful reference point in the spectrum.

| Carbon (¹³C) Environment | Expected Chemical Shift (δ) in Non-Deuterated 1,3-Dimethoxybenzene (ppm) | Expected Observation in 1,3-Dimethoxy-D6-benzene |

| Methoxy Carbons (-OCH₃) | ~55.2 | Sharp singlet. |

| C-2 | ~100.5 | Upfield shift and splitting into a triplet due to C-D coupling. Reduced intensity. |

| C-4 / C-6 | ~106.0 | Upfield shift and splitting into a triplet due to C-D coupling. Reduced intensity. |

| C-5 | ~129.5 | Upfield shift and splitting into a triplet due to C-D coupling. Reduced intensity. |

| C-1 / C-3 (ipso-carbons) | ~160.8 | Signal may show slight upfield shift and potential broadening due to two-bond deuterium coupling. |

Data based on typical values for 1,3-dimethoxybenzene. chemicalbook.comresearchgate.net

Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. For assessing the purity of a deuterated standard like 1,3-Dimethoxy-D6-benzene, a certified reference material (calibrant) of known purity and concentration is added to the sample.

The procedure involves:

Accurately weighing both the 1,3-Dimethoxy-D6-benzene sample and a suitable calibrant (e.g., maleic acid, dimethyl sulfone).

Dissolving the mixture in an appropriate deuterated solvent.

Acquiring a ¹H NMR spectrum under quantitative conditions, which includes ensuring a long relaxation delay (D1) to allow for complete magnetization recovery between scans.

Integrating the signal from the non-deuterated methoxy protons of 1,3-Dimethoxy-D6-benzene and a well-resolved signal from the calibrant.

The purity of the analyte (Pₓ) can be calculated using the following equation, which relates the integrals (I), number of protons (N), molecular weights (M), and weighed masses (W) of the analyte (x) and the calibrant (cal). ox.ac.uk

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

This method provides a highly accurate, traceable assessment of chemical purity, distinct from the isotopic purity. ox.ac.uk

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry (MS) is a fundamental technique for analyzing isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions. This allows for the unambiguous determination of molecular weight and the extent of isotopic labeling. cymitquimica.com

For 1,3-Dimethoxy-D6-benzene (C₈H₄D₆O₂), the introduction of six deuterium atoms in place of six protium (B1232500) atoms significantly increases its molecular weight. The monoisotopic mass of the non-deuterated analogue, 1,3-dimethoxybenzene (C₈H₁₀O₂), is approximately 138.068 g/mol . nist.gov By replacing six hydrogen atoms (mass ~1.008 u) with six deuterium atoms (mass ~2.014 u), the expected molecular weight of the fully deuterated species increases by about 6.036 u. The mass spectrum will therefore show a molecular ion peak ([M]⁺) at an m/z value of approximately 144, which is a definitive sign of successful deuteration.

High-Resolution Mass Spectrometry (HR-MS) provides mass measurements with very high accuracy (typically to four or more decimal places). This precision is essential for confirming the exact elemental composition of 1,3-Dimethoxy-D6-benzene and for assessing its isotopic enrichment. sciengine.com

By determining the exact mass of the molecular ion, HR-MS can unequivocally confirm the formula C₈H₄D₆O₂. Furthermore, HR-MS can resolve and quantify the relative intensities of the desired deuterated product (m/z ≈ 144.106) and any residual starting material or partially deuterated intermediates. For example, the presence of a peak at m/z ≈ 138.068 would indicate residual non-deuterated 1,3-dimethoxybenzene. This allows for a precise calculation of the isotopic enrichment level, a critical parameter for its use as an internal standard or in tracer studies.

| Species | Formula | Expected Monoisotopic Mass (m/z) | Significance |

| Target Compound | C₈H₄D₆O₂ | ~144.106 | Confirms the presence of the fully D6-labeled product. |

| Non-deuterated Impurity | C₈H₁₀O₂ | ~138.068 | Indicates residual starting material. Its intensity relative to the target peak determines isotopic purity. |

| Phenyl Fragment (Deuterated) | [C₆D₅]⁺ | ~82.062 | A characteristic fragment ion, confirming deuterium on the ring. |

| Phenyl Fragment (Non-deuterated) | [C₆H₅]⁺ | ~77.039 | Fragmentation of any non-deuterated impurity. |

Electrospray Ionization Mass Spectrometry (ESI-HRMS) in Deuterium Analysis

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for the analysis of deuterium-labeled compounds. nih.govresearchgate.net This technique offers high sensitivity, requiring minimal sample amounts, often in the nanogram range, and can be performed without the use of deuterated solvents. nih.govresearchgate.net ESI-HRMS is instrumental in determining the isotopic purity of deuterated compounds by distinguishing between the various H/D isotopolog ions. nih.govresearchgate.net

In the context of deuterated aromatic compounds, ESI-HRMS can be coupled with liquid chromatography (LC-ESI-HR-MS) to provide detailed information on isotopic enrichment and structural integrity. rsc.orgrsc.org This combined approach involves acquiring full scan mass spectra, extracting and integrating the isotopic ions, and subsequently calculating the isotopic enrichment of the target compound. rsc.orgrsc.org For instance, the analysis of various deuterated compounds has demonstrated the capability of this method to yield reproducible results on isotopic purity. rsc.orgrsc.org Furthermore, ESI-HRMS/MS can be employed to gain more specific insights into the position of deuterium labels within a molecule. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including deuterated aromatic compounds like 1,3-Dimethoxy-D6-benzene. google.comescholarship.org The principle of GC-MS involves the separation of components in a mixture by gas chromatography followed by their detection and identification by mass spectrometry. google.com

In the analysis of deuterated compounds, GC-MS can effectively separate isotopologues based on slight differences in their retention times, a phenomenon known as the chromatographic H/D isotope effect. nih.gov Typically, deuterated compounds elute slightly earlier from most standard GC columns than their non-deuterated counterparts. nih.gov The mass spectrometer then detects the molecular ions of the different isotopologues, allowing for the determination of the deuterium distribution and isotopic purity. google.comresearchgate.net For example, in the analysis of deuterated benzene, GC-MS can be used to detect the molecular weight corresponding to the number of deuterium substitutions and to analyze the substitution rate for each isotopologue. google.com This method has been successfully applied to identify and quantify deuterated aromatic sesquiterpenes and other labeled compounds in complex mixtures. beilstein-journals.org

The following table summarizes typical GC-MS parameters that can be adapted for the analysis of 1,3-Dimethoxy-D6-benzene.

| Parameter | Value |

| GC Column | DB-5MS or similar non-polar column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature of 70°C, ramped to 300°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures containing deuterated compounds, particularly for non-volatile or thermally labile analytes. ub.edu The coupling of liquid chromatography with mass spectrometry allows for the separation of components in a mixture followed by their sensitive and specific detection. nih.gov

In the context of analyzing complex mixtures containing 1,3-Dimethoxy-D6-benzene, LC-MS offers several advantages. It can effectively separate the deuterated standard from other matrix components, minimizing ion suppression or enhancement effects that can interfere with accurate quantification. myadlm.orgacs.org The use of deuterated internal standards, such as 1,3-Dimethoxy-D6-benzene, is a common practice in quantitative LC-MS analysis to correct for variations in sample preparation and instrument response. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which aids in the confident identification of metabolites and the determination of their elemental composition. acs.org

Various LC-MS methods can be employed, including those with different ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), and different mass analyzers such as triple quadrupole, time-of-flight (TOF), and Orbitrap. ub.edunih.gov The choice of method depends on the specific analytical requirements, such as sensitivity, selectivity, and the need for structural elucidation.

Evaluation of Isotopic Purity and Isotopologue Distribution by MS

Mass spectrometry (MS) is the primary technique for evaluating the isotopic purity and isotopologue distribution of deuterium-labeled compounds. nih.govresearchgate.net This analysis is crucial to ensure the quality and reliability of the labeled standard for its intended applications. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the mass difference between the deuterated compound and its corresponding non-deuterated and partially deuterated isotopologues. researchgate.net The relative abundance of the ion signals for each isotopologue in the mass spectrum directly corresponds to their molar ratios in the sample, allowing for the calculation of isotopic purity. researchgate.net

For a compound like 1,3-Dimethoxy-D6-benzene, the mass spectrum would show a distribution of ions corresponding to the molecule with varying numbers of deuterium atoms (from D0 to D6). The isotopic purity is typically expressed as the percentage of the desired deuterated species (D6) relative to all other isotopologues.

A hypothetical isotopologue distribution for a sample of 1,3-Dimethoxy-D6-benzene is presented in the table below.

| Isotopologue | Relative Abundance (%) |

| D0 (C₈H₁₀O₂) | 0.1 |

| D1 (C₈H₉DO₂) | 0.3 |

| D2 (C₈H₈D₂O₂) | 0.6 |

| D3 (C₈H₇D₃O₂) | 1.0 |

| D4 (C₈H₆D₄O₂) | 2.0 |

| D5 (C₈H₅D₅O₂) | 6.0 |

| D6 (C₈H₄D₆O₂) | 90.0 |

This data indicates an isotopic purity of 90.0% for the D6 isotopologue. It is important to correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C) to obtain an accurate determination of the isotopic enrichment. researchgate.net

Vibrational Spectroscopy for Deuterium Detection

Infrared (IR) Spectroscopy of Deuterated Aromatic Compounds

Infrared (IR) spectroscopy is a valuable technique for the characterization of deuterated aromatic compounds, as the substitution of hydrogen with deuterium leads to significant and predictable shifts in vibrational frequencies. researchgate.netresearchgate.net The heavier mass of deuterium compared to hydrogen results in a decrease in the vibrational frequency of the corresponding bond, most notably the C-D stretching vibrations.

For aromatic compounds, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. docbrown.info Upon deuteration, these bands shift to a lower frequency range, with aromatic C-D stretching features expected between 4.4 and 4.7 µm (approximately 2270-2127 cm⁻¹). researchgate.netarxiv.org The IR spectrum of 1,3-Dimethoxy-D6-benzene would be expected to show absorptions in this region, confirming the presence of deuterium on the aromatic ring.

In addition to the C-D stretching modes, other vibrational modes are also affected by deuteration. For instance, C-D in-plane bending features are observed in the 9.5–12 µm region, and C-D out-of-plane bending features appear in the 14.5–17.9 µm region. researchgate.net The specific positions of these bands can provide information about the substitution pattern on the aromatic ring. The table below shows a comparison of expected IR absorption regions for C-H and C-D bonds in aromatic compounds.

| Vibrational Mode | Wavenumber Range (cm⁻¹) for C-H | Expected Wavenumber Range (cm⁻¹) for C-D |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2270 - 2127 |

| Aromatic C-H/C-D In-plane Bend | ~1200 - 950 | Lower frequency shift |

| Aromatic C-H/C-D Out-of-plane Bend | ~900 - 675 | Lower frequency shift |

Raman Spectroscopy in Characterization of Deuterated Species

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information for the characterization of deuterated compounds. cdnsciencepub.com Similar to IR spectroscopy, the substitution of hydrogen with deuterium results in characteristic shifts in the Raman spectrum. researchgate.net

The C-D stretching vibrations, which are often weak in the IR spectrum of aromatic compounds, can give rise to strong and well-defined bands in the Raman spectrum. cdnsciencepub.com These isotopically shifted Raman peaks provide a clear indication of deuteration. researchgate.net For deuterated hydrocarbons, the C-D stretching modes are typically observed in the 2300-2070 cm⁻¹ region. acs.org

Advanced Techniques for Isotopic Variant Differentiation

The differentiation of isotopic variants of complex molecules like 1,3-dimethoxy-D6-benzene requires sophisticated analytical methods capable of detecting minute changes in molecular properties. While traditional techniques like mass spectrometry can determine the number of deuterium atoms, they often struggle to pinpoint their exact location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide positional information, but the analysis of complex spectra can be challenging. chemicalbook.com Therefore, more advanced techniques are employed to provide unambiguous identification.

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful and highly specific technique for the structural analysis of molecules in the gas phase. researchgate.netresearchgate.net It measures the frequencies of transitions between quantized rotational energy levels of a molecule. These transitions are exquisitely sensitive to the molecule's three-dimensional mass distribution, which is defined by its moments of inertia. researchgate.netacs.org

The fundamental principle behind MRR's ability to differentiate isotopic variants lies in the effect of isotopic substitution on the moments of inertia. researchgate.netmdpi.com When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the increase in mass at a specific location within the molecule alters its moments of inertia. This, in turn, shifts the frequencies of the rotational transitions, generating a unique rotational spectrum for each distinct isotopomer and isotopologue. researchgate.netnih.gov The high resolution of MRR spectroscopy allows for the clear distinction of these unique spectral fingerprints, even in a complex mixture, often without the need for prior chromatographic separation. researchgate.net

For 1,3-dimethoxy-D6-benzene, the substitution of the four hydrogen atoms on the benzene ring and the two hydrogen atoms on the methoxy groups with deuterium would result in a significant change in its rotational constants (A, B, and C) compared to the non-deuterated (d0) form. Each intermediate isotopologue (d1, d2, etc.) would also possess its own unique set of rotational constants and, consequently, a distinct and predictable rotational spectrum.

Quantum chemical calculations can predict these rotational spectra with high accuracy, often to within 0.1% or better for the rotational constants. nih.govrsc.org This predictive power allows for the confident, library-free identification of specific isotopologues and isotopomers in a sample. rsc.org For instance, theoretical calculations for deuterated benzene isotopologues have demonstrated the accuracy of predicting their rotational constants. univap.br

While specific experimental MRR data for 1,3-dimethoxy-D6-benzene is not extensively available in the public domain, the principles of the technique allow for a clear prediction of how its spectrum would differ from its hydrogenated counterpart. The table below illustrates the expected changes in the principal rotational constants for 1,3-dimethoxybenzene upon full deuteration of the benzene ring.

Table 1: Illustrative Comparison of Principal Rotational Constants for 1,3-Dimethoxybenzene Isotopologues. This table presents hypothetical data to illustrate the expected effect of deuteration on the rotational constants as measured by MRR spectroscopy. The values for the non-deuterated species are based on reported experimental and computational studies for related rotamers, and the values for the D6 variant are projected based on the principles of isotopic substitution.

| Compound | Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| 1,3-Dimethoxybenzene | d0 | ~2500 | ~1300 | ~900 |

| 1,3-Dimethoxy-D6-benzene | d6 | Lower | Lower | Lower |

Note: The precise values depend on the specific rotamer (conformer of the methoxy groups) being observed. Deuteration consistently leads to a decrease in the rotational constants due to the increased mass.

This ability to unambiguously identify and quantify specific isotopic variants makes MRR spectroscopy an invaluable tool in fields where precise isotopic labeling is critical, such as in the development of deuterated pharmaceuticals to improve metabolic profiles or in mechanistic studies of chemical reactions. medchemexpress.com The combination of MRR with techniques like gas chromatography (GC-MRR) further enhances its capability to analyze complex mixtures of isotopologues with singular specificity.

Investigation of Reaction Mechanisms and Kinetics Via Deuterium Labeling

Elucidation of Organic Reaction Pathways through Deuterium (B1214612) Tracers

Deuterium-labeled compounds like 1,3-Dimethoxy-D6-benzene act as tracers, allowing chemists to follow the journey of specific atoms or molecular fragments throughout a reaction sequence. acs.org By analyzing the position of the deuterium atoms in the products, one can deduce the bonds that have been broken and formed, identify reaction intermediates, and distinguish between proposed mechanistic pathways. medchemexpress.comresearchgate.net

A compelling example is seen in the study of rhodium-catalyzed decarboxylation reactions. In one investigation, the use of deuterium oxide (D₂O) as a solvent instead of water was crucial for understanding an unusual aryl-to-aryl 1,3-rhodium migration. When 2,6-dimethoxybenzoic acid underwent protodecarboxylation to yield 1,3-dimethoxybenzene (B93181), replacing H₂O with D₂O resulted in the exclusive formation of 4-d-1,3-dimethoxybenzene. nih.gov This specific and regioselective incorporation of a deuterium atom provided conclusive evidence for the involvement of a 1,3-Rh migration to form a rhodium-aryl intermediate, which was subsequently deuterated by the solvent before yielding the final product. nih.gov

Similarly, deuterium labeling is used to confirm the site of reaction, such as in metalation chemistry. In a procedure for the synthesis of 2,6-dimethoxyphenyllithium from 1,3-dimethoxybenzene, a sample of the reaction mixture was quenched with deuterium oxide. prepchem.com Subsequent proton NMR analysis revealed greater than 95% deuterium incorporation at the C2 position, unequivocally confirming the site of metalation on the aromatic ring. prepchem.com These tracer studies highlight the power of isotopic labeling in verifying the transformations occurring at a molecular level.

Kinetic Isotope Effect (KIE) Studies with 1,3-Dimethoxy-D6-benzene Analogs

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced with one of its isotopes. core.ac.uk It is formally defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). core.ac.uk For hydrogen/deuterium, this is expressed as k_H/k_D. Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. rsc.org Consequently, reactions involving C-H bond cleavage in the rate-determining step are typically faster than those involving C-D bond cleavage, resulting in a "normal" KIE (k_H/k_D > 1). core.ac.uk The magnitude of the KIE provides invaluable information about the transition state of the reaction. ed.ac.uknih.gov

Kinetic isotope effects are classified as either primary or secondary.

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-limiting step. core.ac.uk These effects are generally much smaller, with k_H/k_D values often close to 1. They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, such as a change in hybridization. core.ac.uk For example, in a reaction where a C(sp³)-H bond becomes a C(sp²)-H bond in the transition state, a small, normal secondary KIE (k_H/k_D > 1) is often observed. core.ac.uk Conversely, an inverse KIE (k_H/k_D < 1) can occur if bonding becomes more constricted in the transition state. sfu.ca

The table below summarizes typical KIE values and their general interpretations in the context of reactions involving dimethoxybenzene analogs.

| KIE Type | Isotopic Position | Typical k_H/k_D Value | Interpretation | Example Reaction Context |

| Primary | C-H bond being cleaved | > 2 | C-H bond cleavage is in the rate-determining step. | C-H Activation/Borylation acs.org |

| Secondary | Remote from reacting center | ~1.0 - 1.4 (normal) | Change in hybridization (e.g., sp³ to sp²) at the labeled carbon in the transition state. | S_N1 Solvolysis core.ac.uk |

| Secondary | Remote from reacting center | ~1.0 (no effect) | C-H bond is not involved in and its environment does not significantly change leading up to the rate-determining step. | Friedel-Crafts Alkylation acs.org |

| Secondary | Remote from reacting center | < 1 (inverse) | Increased steric crowding or bond constriction at the labeled position in the transition state. | Certain nucleophilic additions sfu.ca |

This table presents generalized data for illustrative purposes.

In contrast, some reactions show no significant KIE. In a Friedel-Crafts-type reaction involving 1,3-dimethoxybenzene, kinetic studies showed that the reaction rate was independent of the concentration of 1,3-dimethoxybenzene but dependent on the precursor to the electrophile. acs.org This indicates that the rate-limiting step is the formation of the reactive electrophile, not the subsequent attack by the aromatic ring. A KIE study using 1,3-Dimethoxy-D6-benzene in such a reaction would be expected to yield a k_H/k_D value close to 1, confirming that the C-H (or C-D) bond is not broken in the slow step. acs.org

Measuring a KIE requires precise determination of reaction rates for both the deuterated and non-deuterated substrates. ed.ac.uk Several experimental designs can be employed:

Independent Reactions: Two parallel reactions are run under identical conditions, one with the standard substrate (e.g., 1,3-dimethoxybenzene) and one with the labeled substrate (e.g., 1,3-Dimethoxy-D6-benzene). The rate constants are determined independently, and the KIE is calculated from their ratio. acs.org This method's accuracy is limited by the ability to precisely replicate reaction conditions.

Competition Experiments: A mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions in a single vessel. The reaction is stopped at partial conversion, and the ratio of deuterated to non-deuterated product (or remaining starting material) is measured. This intramolecular or intermolecular competition often provides more precise KIE values as it eliminates variations in reaction conditions. nih.gov

The analysis of isotope ratios in the products or reactants is typically performed using highly sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS), often coupled with Gas or Liquid Chromatography (GC/LC). prepchem.comnih.govresearchgate.net

Isotopic Labeling for Biosynthetic Pathway Elucidation

Beyond mechanistic studies of synthetic reactions, isotopic labeling is a cornerstone for elucidating biosynthetic pathways of natural products. researchgate.net Many complex molecules found in nature, such as aromatic polyketides, are constructed by organisms through intricate enzymatic pathways. uni-muenchen.de These pathways often involve precursors with structures related to dimethoxybenzene, such as resorcinol (B1680541) (1,3-dihydroxybenzene). uni-muenchen.de

By feeding an organism, such as a plant or a fungus, with a deuterated precursor like 1,3-Dimethoxy-D6-benzene, researchers can trace the metabolic fate of the labeled compound. researchgate.net After a period of growth, the natural products are extracted and analyzed using mass spectrometry or NMR. nih.gov If the deuterium label from 1,3-Dimethoxy-D6-benzene is incorporated into the final structure of a metabolite, it provides strong evidence that the labeled compound is an intermediate or precursor in that specific biosynthetic pathway. researchgate.net This technique allows scientists to map out the step-by-step construction of complex natural products, identify the enzymes involved, and potentially engineer these pathways to produce novel compounds. researchgate.net

Applications of Deuterated Aromatic Compounds in Specialized Research Domains

Internal Standards in Quantitative Analytical Chemistry

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing a means to control for variability and enhance the reliability of measurements. nist.gov 1,3-Dimethoxy-D6-benzene, with its six deuterium (B1214612) atoms, is well-suited for this purpose in the analysis of its non-labeled counterpart and structurally similar compounds.

Enhancing Accuracy and Precision in Mass Spectrometry-Based Assays

In mass spectrometry (MS), the co-elution of a deuterated internal standard with the target analyte allows for the correction of variations that can occur during sample preparation, injection, and ionization. nist.gov Stable isotope-labeled compounds are considered the gold standard for internal standards in MS-based assays because they behave nearly identically to the analyte of interest during extraction and chromatography, but are readily distinguished by their mass-to-charge ratio. lcms.czescholarship.org This approach effectively mitigates matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. lcms.cz

The use of deuterated standards, such as benzene-d6 (B120219), has been demonstrated to significantly improve the accuracy of quantitative results, especially when analyzing samples with different and complex matrices. lcms.cz For instance, in the analysis of pesticides in various cannabis products, the use of deuterated internal standards resulted in accuracy values within 25% and relative standard deviations (RSD) under 20%, a significant improvement over methods without them. lcms.cz The key is to introduce a sufficient mass difference to avoid signal overlap with the natural isotopic distribution of the unlabeled analyte. nist.gov

Table 1: Key Considerations for Deuterated Internal Standards in Mass Spectrometry

| Feature | Importance | Rationale |

|---|---|---|

| Co-elution | Essential | Ensures that the internal standard and analyte experience the same matrix effects and instrument conditions. nist.gov |

| Mass Difference | Crucial | Must be sufficient to distinguish the internal standard's signal from the natural isotope peaks of the analyte. nist.gov |

| Isotopic Purity | High | Minimizes the contribution of the internal standard to the analyte's signal. |

| Label Stability | Necessary | The deuterium label should not exchange with protons from the solvent or matrix under analytical conditions. escholarship.org |

Metabolomic and Proteomic Research Applications

Deuterated compounds are instrumental in the fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins within biological systems. lgcstandards.commdpi.com These stable isotope-labeled molecules serve as tracers to elucidate the complex network of biochemical reactions.

Metabolic Pathway and Flux Analysis Using Stable Isotopes

Stable isotope tracing is a powerful technique for mapping and quantifying the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. lgcstandards.combitesizebio.com By introducing a substrate labeled with a stable isotope, such as deuterium, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. nih.govmdpi.com This provides a dynamic view of metabolic activity that is not achievable with static concentration measurements alone. lgcstandards.commdpi.com

The pattern and extent of isotope labeling in various metabolites, measured by mass spectrometry or NMR, reveal the relative activities of different metabolic pathways. mdpi.comnih.gov For example, deuterium-labeled glucose can be used to trace the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, providing insights into cellular energy metabolism and biosynthetic precursor production. mdpi.com This approach is crucial for understanding how metabolism is rewired in diseases like cancer and for identifying potential therapeutic targets. bitesizebio.com

Tracing of Metabolites in Complex Biological Systems

Deuterated compounds enable the precise tracking of specific metabolites within the intricate environment of cells, tissues, or whole organisms. lgcstandards.comcam.ac.uk This is particularly valuable for studying the fate of nutrients and drugs, and for understanding how different organs and tissues interact metabolically. nih.govnih.gov

By administering a deuterated tracer and analyzing biological samples over time, scientists can determine the rates of production, consumption, and transport of metabolites. mdpi.com For instance, deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to non-invasively investigate tissue metabolism in vivo. nih.govscribd.com Studies have demonstrated the feasibility of tracking the breakdown of deuterated acetate (B1210297) through the tricarboxylic acid (TCA) cycle in the liver, offering insights into metabolic disorders. nih.gov This ability to trace molecular pathways in living systems is fundamental to advancing our understanding of both normal physiology and disease states. nih.gov

Environmental and Forensic Science Applications

The unique signatures of stable isotope-labeled compounds make them highly effective tools in environmental monitoring and forensic investigations. lgcstandards.com Deuterated aromatic compounds can be used to trace the origin and fate of pollutants and to provide evidence in criminal cases.

In environmental science, deuterated standards are essential for the accurate quantification of pollutants in complex matrices such as soil, water, and air. lcms.czlgcstandards.com For example, a gas chromatography-mass spectrometry (GC-MS) method for the quantification of benzene (B151609) in environmental and biological samples utilizes benzene-d3 as an internal standard to ensure accuracy. cam.ac.uk The use of such standards helps scientists to monitor the movement of chemicals through ecosystems and assess their impact on the environment and public health. lcms.czlgcstandards.com

In forensic science, stable isotope analysis can help determine the geographic origin of illicit materials by comparing their isotopic signatures. lgcstandards.com While not a direct application of 1,3-Dimethoxy-D6-benzene, the principle is demonstrated by the inclusion of compounds like benzene-d6 in forensic infrared spectroscopy libraries. The stability and precision offered by these labeled compounds can also aid in reconstructing environmental conditions at the time of a crime. lgcstandards.com

Tracing Environmental Fate of Agrochemicals and Contaminants

The environmental persistence, transformation, and ultimate fate of agrochemicals and other contaminants are of significant concern. Deuterium-labeled compounds, including deuterated aromatic compounds, are crucial in studying these environmental pathways. nyxxb.cn They are utilized as tracers to monitor the degradation and movement of pollutants in soil, water, and biological systems.

Researchers can introduce a deuterated version of a contaminant into a controlled ecosystem and, by using sensitive analytical techniques like mass spectrometry, track its presence and transformation products over time. This provides valuable data on bioaccumulation, metabolic breakdown, and the formation of potentially more toxic byproducts. nih.gov The use of deuterated standards helps in accurately quantifying the concentration of the non-labeled contaminant in environmental samples. nyxxb.cn

Table 1: Research Findings in Environmental Fate Tracing

| Research Area | Application of Deuterated Compounds | Key Findings & Significance |

| Agrochemical Metabolism | Use of deuterated pefurazoate (B17192) to study its metabolism. nyxxb.cn | Deuterated analogs act as probes to understand metabolic pathways and can serve as internal standards for residue analysis. nyxxb.cn |

| Contaminant Biodegradation | A model aquatic ecosystem was used to study the fate of various benzene derivatives. nih.gov | The study established relationships between molecular properties (like water solubility) and biological responses, aiding in the prediction of the environmental fate of organic chemicals. nih.gov |

| Isotope Dilution Analysis | Isotope dilution liquid chromatography/tandem mass spectrometry for analyzing pharmaceuticals in water. | This method, which often employs deuterated standards, provides accurate quantification of contaminants in environmental water samples. |

Research in Materials Science and Condensed Matter

The unique properties of deuterated compounds also find application in materials science and condensed matter physics, contributing to the understanding and development of advanced materials.

Studies on Liquid Crystal Order and Dynamics with Deuterated Analogs

Deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a powerful technique for investigating the structure, order, and dynamics of liquid crystals. nasa.govresearchgate.net The complexity of proton NMR spectra in the ordered phase of liquid crystals, due to extensive proton-proton dipolar couplings, can be overcome by using deuterated analogs. tandfonline.com

By selectively deuterating specific sites on a liquid crystal molecule, researchers can probe the orientation and motion of different molecular segments. aps.orgacs.org The quadrupolar interaction of the deuterium nucleus provides detailed information about the local molecular environment and dynamics, which is crucial for understanding the macroscopic properties of these materials and for designing new liquid crystalline materials with desired characteristics. nasa.gov

Table 3: Research Findings in Liquid Crystal Studies

| Research Focus | Application of Deuterated Analogs | Key Insights Gained |

| Biaxial Nematic Phases | Synthesis and characterization of deuterium-labeled oxadiazole-based mesogens for ²H NMR studies. nasa.gov | Aims to unambiguously determine the existence of biaxial phases in these liquid crystals. nasa.gov |

| Polymer Dispersed Liquid Crystals | ²H NMR studies of submicrometer-size droplets of deuterated liquid crystals in a polymer matrix. aps.org | Revealed that the spectral line shape depends on factors like self-diffusion, droplet size and shape, and anchoring at the droplet walls. aps.org |

| Molecular Dynamics | Investigation of a lyotropic liquid crystal using deuterium and nitrogen-14 NMR spectroscopy. researchgate.net | Provided insights into the molecular dynamics and reorientation processes within the liquid crystalline phases. researchgate.net |

Investigations in Battery Performance Materials

The development of next-generation batteries with higher energy density and longer cycle life is a major focus of materials science research. aip.org Deuterated materials, particularly deuterated electrolytes, play a significant role in specialized analytical techniques used to study battery components and their interfaces. arxiv.org

Neutron scattering and neutron radiography are powerful non-destructive techniques for probing the internal workings of a battery during operation (operando studies). arxiv.orgresearchgate.net Since hydrogen has a large incoherent neutron scattering cross-section, which creates significant background noise, researchers often use deuterated electrolytes to improve the signal-to-noise ratio. arxiv.orgresearchgate.net This allows for clearer visualization of the distribution and transport of lithium ions and the structural changes occurring at the electrodes and the solid electrolyte interphase (SEI). acs.org Such studies provide critical information for understanding failure mechanisms and for designing more robust and efficient battery materials. aip.org Furthermore, dimethoxybenzene derivatives have been investigated as redox active materials for non-aqueous flow batteries. rsc.org

Table 4: Research Findings in Battery Performance Materials

| Battery Type | Application of Deuterated Materials | Analytical Technique | Key Findings |

| Lead-Acid Battery | Use of deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O) as the electrolyte. arxiv.org | Operando Neutron Radiography | Enabled the investigation of the inner electrochemical processes under working conditions. arxiv.org |

| Lithium-Ion Battery | Use of deuterated organic carbonates in the electrolyte. researchgate.net | In situ Neutron Powder Diffraction | Minimizes incoherent scattering, allowing for clearer tracking of structural changes in the electrode materials during cycling. researchgate.net |

| Lithium-Ion Battery | Use of deuterated electrolytes to optimize contrast. acs.org | Neutron Reflectometry | Facilitates the study of the structure and formation of the solid electrolyte interphase (SEI). acs.org |

Computational and Theoretical Studies of Deuterated Dimethoxybenzenes

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to determining the precise three-dimensional structure and conformational properties of molecules like 1,3-Dimethoxy-D6-benzene. These ab initio methods, which solve the Schrödinger equation with a given level of approximation, provide detailed information on geometric parameters.

Studies on the non-deuterated 1,3-dimethoxybenzene (B93181) have utilized methods such as B3LYP and MP2 with various basis sets (e.g., 6-31G(d,p) and cc-pVTZ) to investigate its molecular structure. researchgate.net These calculations are crucial for identifying stable conformers (rotamers) and the energy barriers between them. For 1,3-Dimethoxy-D6-benzene, such calculations would predict slight variations in bond lengths and angles due to the heavier mass of deuterium (B1214612), a phenomenon rooted in the different zero-point vibrational energies of C-H versus C-D bonds. The use of deuterated isotopologues, including Dimethoxybenzene-d6, has been shown to be valuable in identifying specific rotamers through comparison with computational results. ru.nl

High-level calculations, such as those performed with the M06-2X functional and a def2-TZVP basis set, are employed to obtain accurate geometries, energies, and vibrational frequencies for a wide range of organic molecules, including radicals. nrel.gov This level of theory is adept at capturing the subtle electronic and steric effects that dictate molecular shape. For 1,3-Dimethoxy-D6-benzene, these calculations would yield a comprehensive set of structural data.

Table 1: Representative Geometric Parameters for 1,3-Dimethoxy-D6-benzene from Quantum Chemical Calculations. (Note: These are illustrative values based on typical calculations for substituted benzenes.)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C-D (Aromatic) Bond Length | ~1.09 Å | B3LYP/cc-pVTZ |

| C-O Bond Length | ~1.36 Å | |

| C-C (Aromatic) Bond Length | ~1.39 Å | |

| C-O-C Bond Angle | ~118° |

Density Functional Theory (DFT) in Understanding Electronic Effects and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic properties of molecules. mdpi.comd-nb.info DFT calculations provide insights into how the electron density distribution governs a molecule's stability and reactivity. For 1,3-Dimethoxy-D6-benzene, DFT is used to analyze the electronic effects of the two methoxy (B1213986) groups on the deuterated benzene (B151609) ring.

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique, often used in conjunction with DFT, to interpret electronic structure. scm.comchemrevlett.com NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with intuitive chemical concepts. scm.comnih.gov This method can quantify the donation of electron density from the oxygen lone pairs of the methoxy groups into the π-system of the benzene ring, an effect that is central to the reactivity of dimethoxybenzenes. nih.govrsc.org Studies on substituted benzenes show that such analyses can elucidate the roles of both σ and π orbitals in determining chemical properties like NMR shifts and reactivity towards electrophiles. rsc.org The deuteration in 1,3-Dimethoxy-D6-benzene would have a negligible direct impact on these electronic calculations but is crucial for studies where this molecule is a reactant.

Table 2: Representative Electronic Properties of 1,3-Dimethoxybenzene Calculated via DFT. (Note: Values are illustrative and depend on the specific functional and basis set used.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates chemical stability and resistance to excitation. researchgate.net |

| Dipole Moment | ~ 1.2 D | Measures overall molecular polarity. researchgate.net |

Computational Modeling of Kinetic Isotope Effects and Reaction Pathways

One of the most powerful applications of computational modeling for deuterated compounds is in the study of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a light isotopologue (e.g., containing hydrogen) to that of a heavy isotopologue (containing deuterium). It serves as a sensitive probe of reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. core.ac.uk

Computational models, primarily using DFT, can predict KIEs by calculating the vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species. rsc.org These calculations allow for the direct comparison of theoretical KIEs with experimental values, providing strong evidence for or against a proposed reaction pathway. For instance, in the well-studied Suzuki-Miyaura cross-coupling reaction, DFT calculations have been used to predict ¹³C KIEs, which, when matched with experimental data, confirmed that the oxidative addition of aryl bromides occurs at a monoligated palladium complex. nih.govacs.orgchemrxiv.org A similar approach applied to 1,3-Dimethoxy-D6-benzene would involve modeling its reaction, locating the transition state, and calculating the H/D KIE to elucidate the mechanism. A small observed KIE (e.g., kH/kD ≈ 1.2) can indicate that C-H/C-D bond breaking is not part of the rate-determining step. d-nb.info

Table 3: Illustrative Comparison of Experimental and Predicted KIEs for a Hypothetical Reaction.

| Proposed Mechanism | Reaction Step | Predicted KIE (kH/kD) | Experimental KIE (kH/kD) | Conclusion |

|---|---|---|---|---|

| Mechanism A | C-D Bond Cleavage in TS1 | 6.5 | 1.8 | Inconsistent |

| Mechanism B | Post-Rate-Determining C-D Cleavage | 1.7 | Consistent |

Future Research Directions and Methodological Advancements

Development of Novel Precision Deuteration Methods

The synthesis of selectively deuterated compounds presents ongoing challenges. While methods for hydrogen isotope exchange (HIE) are effective, they often lack the precision needed to control the exact quantity and placement of deuterium (B1214612), leading to inseparable isotopic mixtures. d-nb.infonih.gov This is a critical issue, as the desired properties of a deuterated compound are often linked to the specific location of deuterium atoms. d-nb.infouni-rostock.de Consequently, there is a significant drive to develop synthetic methods capable of high levels of deuterium incorporation at specific target sites with minimal isotopic impurities. d-nb.info

A major focus is on creating new medicines from well-defined deuterated building blocks, which requires tight control over the purity and isotopic distribution of drug candidates. d-nb.info Current research explores a variety of strategies:

Catalytic Transfer Hydrodeuteration: This emerging technique offers a powerful way to achieve site-selective and chemo-selective installation of deuterium atoms into small molecules. marquette.edumarquette.edu Copper-catalyzed transfer deuteration, for instance, provides tunable reaction conditions and tolerates a broad range of substrates, using inexpensive and readily available deuterium donors instead of flammable deuterium gas. marquette.edumarquette.edu These methods have shown high regioselectivity in deuterating aryl alkynes to create compounds with two deuterium atoms at the benzylic position, a common site of metabolic oxidation in drug molecules. nih.govacs.org

Transition Metal-Free Protocols: Researchers are also developing methods that avoid transition metals. For example, a base-mediated deuteration protocol for pyridine (B92270) derivatives has been established, offering selectivity for aromatic sites remote from the nitrogen atom, complementing existing strategies. uni-rostock.de

Late-Stage Deuteration: There is a perpetual need for mild and efficient methods to introduce deuterium into complex carbon frameworks through late-stage modifications. researchgate.net One such method uses catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a fluorinated solvent to deuterate a wide range of aromatic compounds, including phenols, anilines, and anisoles, under ambient conditions. researchgate.net

The goal of these novel methods is to provide synthetic chemists with the tools to produce a wide range of precisely deuterated isotopologues and isotopomers, which is essential for understanding the specific effects of isotopic substitution in medicinal chemistry and material science. d-nb.info

| Method | Key Features | Advantages | Relevant Compounds | Citations |

|---|---|---|---|---|

| Copper-Catalyzed Transfer Hydrodeuteration | Site-selective and chemo-selective installation of deuterium across alkene and alkyne functionalities. | Uses inexpensive, easy-to-handle deuterium donors; tunable reaction conditions; avoids D₂ gas. | Alkenes, Alkynes, Aryl Alkynes | nih.govmarquette.edumarquette.eduacs.org |

| Transition Metal-Free Base-Mediated Deuteration | Utilizes electronic characteristics of substrates like pyridine derivatives for regioselective H/D exchange. | Avoids transition metal catalysts; complements existing methods by offering different selectivity. | Pyridine derivatives, Heteroarenes | uni-rostock.de |

| Hexafluorophosphate-Triggered HIE | Catalytic PF₆⁻ in fluorinated solvents for late-stage deuteration of aromatic rings. | Mild, ambient conditions; high yields and deuterium incorporation. | Phenols, Anilines, Anisoles, Heterocyclic compounds | researchgate.net |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The development of precision deuteration methods goes hand-in-hand with the need for advanced analytical techniques that can accurately characterize the resulting products. Common spectroscopic methods are often deficient in their ability to determine the precise location of deuterium atoms and quantify the composition of isotopic species in a mixture. marquette.edu The similar physical properties of isotopologues (same molecule, different number of deuteriums) and isotopomers (same molecule, different deuterium positions) make them difficult to distinguish and separate with standard purification techniques. d-nb.infomarquette.edu

To overcome these challenges, researchers are integrating more sophisticated analytical tools:

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is a highly sensitive, gas-phase technique that can unambiguously distinguish between different isotopologues and isotopomers based on their unique moments of inertia. d-nb.info Its exceptional spectral resolution allows for the observation of different isotopic species without spectral overlap, providing a practical solution to challenges faced in NMR spectroscopy where different species might contribute to the same resonance. nih.gov MRR has been successfully used to confirm regioselectivity and quantify isotopic species in mixtures from copper-catalyzed reactions. marquette.edumarquette.edu

Advanced Mass Spectrometry (MS): Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein conformation, dynamics, and interactions. nih.govnih.govrsc.org By monitoring the exchange of backbone amide protons with deuterium, HDX-MS provides information on the higher-order structure of proteins. nih.govnih.gov Continuous improvements in automation, throughput, and data analysis are expanding the capabilities of HDX-MS to tackle increasingly challenging biological systems. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While facing some limitations, NMR remains a cornerstone for monitoring H/D exchange reactions and calculating the degree of deuteration. researchgate.net The development of practical protocols for NMR monitoring allows for detailed study of factors affecting the exchange process, such as solvent, temperature, and catalyst concentration. researchgate.net

These advanced techniques are crucial for validating the precision of new synthetic methods and for providing the detailed structural information needed to correlate isotopic substitution with changes in molecular properties.

| Technique | Principle | Application in Deuteration Studies | Citations |

|---|---|---|---|

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures rotational transitions of molecules in the gas phase, which are sensitive to mass distribution. | Unambiguous identification and quantification of isotopologues and isotopomers without separation. | d-nb.infonih.govmarquette.edu |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the mass increase of a molecule as its labile hydrogens exchange with deuterium from a solvent. | Primarily used for studying protein structure, dynamics, and interactions by mapping deuterium uptake. | nih.govnih.govrsc.org |

| NMR Spectroscopy | Detects nuclear spin transitions in a magnetic field, providing information on chemical environment. | Monitors the progress of H/D exchange reactions and determines the percentage of deuterium incorporation at specific sites. | researchgate.net |

Expansion of Deuterated Compound Libraries for Research

The growing interest in deuterated molecules in pharmaceuticals, medicinal chemistry, and material science has created a high demand for diverse and accessible libraries of these compounds. uni-rostock.demarquette.edu The approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has highlighted the potential of deuterium substitution to improve the pharmacokinetic and/or toxicity profiles of active pharmaceutical ingredients (APIs). uniupo.itnih.gov This has shifted the use of deuteration from simply being a tool for metabolic studies to an integral part of the drug discovery process itself. uniupo.itnih.gov

Future research directions emphasize the expansion of deuterated compound libraries:

Deuterated Building Blocks: There is a strong emphasis on developing a wide range of deuterium-enriched building blocks. d-nb.info Access to these elementary moieties enables the synthesis of specific isotopomers and isotopologues, not just for creating derivatives of existing drugs, but also for de novo drug design. d-nb.info

Diversity and Complexity: While many available deuterated building blocks are simple in design, there is a need for methods that can prepare them in a full range of deuterium substitution patterns and at the high isotopic purity levels required for pharmaceutical use. d-nb.info

Commercial Availability: Companies specializing in stable isotopes are continuously working to expand their catalogs of deuterated compounds to support research in life sciences, environmental analysis, and electronics. isotope.com This includes providing a wide array of labeled compounds for use as internal standards in mass spectrometry or as precursors for complex syntheses. marquette.edunih.gov

The creation of comprehensive and diverse deuterated compound libraries will facilitate more efficient hit identification in drug screening and provide researchers with the necessary tools to explore the full potential of the kinetic isotope effect in various applications. researchgate.net

Advancements in In Situ Monitoring of Deuterium Exchange Reactions

Understanding the mechanism and kinetics of hydrogen/deuterium (H/D) exchange reactions is fundamental to developing more efficient and selective deuteration methods. Advancements in analytical instrumentation now allow for the real-time, in situ monitoring of these reactions, providing invaluable insights.

One significant advancement is the use of Atmospheric Pressure Helium Plasma Ionization Mass Spectrometry (HePI-MS) . This technique, performed in an enclosed source, minimizes the back-exchange reactions that can occur under ambient conditions, which often complicate H/D exchange experiments. acs.orgnih.gov HePI-MS allows for the real-time observation of gas-phase H/D exchange reactions, enabling the unambiguous identification of protonation sites in molecules by counting the number of exchanges. acs.orgnih.gov For example, it can distinguish between molecules that protonate on a heteroatom versus those that protonate on an aromatic ring. acs.org

NMR spectroscopy is also a powerful tool for the in situ study of H/D exchange. researchgate.net Time-resolved multidimensional NMR can be used to follow the exchange rates of specific protons in a molecule, providing detailed kinetic data. bohrium.com This approach is particularly useful for studying reactions in solution, allowing researchers to investigate the influence of catalysts, temperature, and solvents on the exchange rate and equilibrium. researchgate.net

Furthermore, methods are being developed for direct on-tissue monitoring of H/D exchange using techniques like MALDI Mass Spectrometry . nih.gov This allows for the study of deuterium uptake in a more biologically relevant microenvironment, revealing differences in exchange behavior compared to traditional in-solution experiments. nih.gov

These in situ monitoring techniques provide a dynamic view of the deuteration process, moving beyond the static analysis of final products. The data gathered from these methods are crucial for optimizing reaction conditions, elucidating reaction mechanisms, and designing more precise and efficient deuteration strategies for compounds like 1,3-Dimethoxy-D6-benzene.

Q & A

Q. Pitfalls :

- Incomplete Deuteration : Residual protons in methoxy groups distort NMR signals. Validate via FT-IR (C-D stretching ~2200 cm⁻¹) .

- Isotopic Exchange : Ensure anhydrous conditions to prevent back-exchange with atmospheric moisture .

How does the deuterated form enhance NMR studies of 1,3-Dimethoxy-benzene derivatives?

Answer:

Deuteration eliminates proton signals, simplifying spectra for:

Q. Methodology :

- Use deuterated solvents (e.g., CDCl3) to avoid solvent peaks.

- Acquire ¹³C NMR with inverse-gated decoupling to quantify deuterium incorporation .

How to resolve contradictions in spectral data when characterizing deuterated analogs?

Answer:

Common Contradictions :

- Unexpected Peaks : Residual protons or isotopic impurities.

- Shift Discrepancies : Deuteration-induced electronic effects altering chemical shifts.

Q. Resolution Workflow :

HRMS Validation : Confirm molecular formula (e.g., m/z 144.20 for [M]+) .

2D NMR (HSQC/HMBC) : Assign deuterium positions and rule out regioisomeric impurities .

Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-311++G**) .

What are the gaps in ecological impact data for 1,3-Dimethoxy-D6-benzene, and how can researchers address them?

Answer:

Known Data Gaps :

- No toxicity, bioaccumulation, or soil mobility studies available .

- Persistence and degradation pathways under environmental conditions remain uncharacterized .

Q. Research Recommendations :

- Conduct OECD 301/302 biodegradability tests.

- Use LC-MS/MS to track environmental metabolites in simulated ecosystems .

How to optimize synthetic routes for 1,3-Dimethoxy-D6-benzene using computational tools?

Answer:

Predictive Tools :

Q. Optimization Metrics :

- Atom Economy : Maximize deuterium incorporation efficiency.

- Feasibility Score : Select routes with plausibility >0.95 using Reaxys/BIOCATALYSIS databases .

What analytical challenges arise when comparing deuterated and non-deuterated forms in kinetic studies?

Answer:

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.